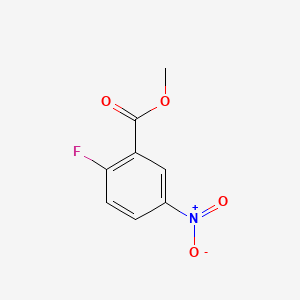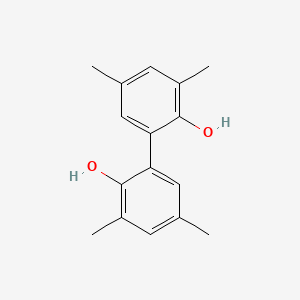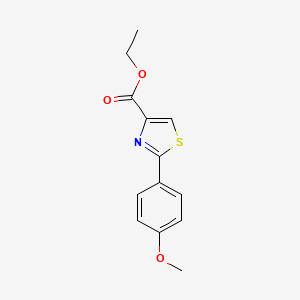
2-(4-甲氧基苯基)噻唑-4-羧酸乙酯
描述
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a chemical compound with the empirical formula C13H13NO3S . It is a solid substance and is part of a class of compounds known as thiazoles, which are important heterocyclics exhibiting a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical and Chemical Properties Analysis
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a solid substance . It has a molecular weight of 263.31 .科学研究应用
医药研究
2-(4-甲氧基苯基)噻唑-4-羧酸乙酯作为杂环构建块在药物研究中发挥作用 。由于噻唑环的存在,它被用于合成各种生物活性分子,该环是许多治疗剂的核心结构。该化合物在药物发现的早期阶段特别有价值,在此阶段正在探索新化学实体的药用特性。
药物化学
在药物化学中,该化合物因其潜在的生物活性而受到关注。 噻唑衍生物以其多种生物活性而闻名,包括抗氧化、镇痛、抗炎、抗菌、抗真菌、抗病毒和抗肿瘤特性 。研究人员利用 2-(4-甲氧基苯基)噻唑-4-羧酸乙酯开发具有这些活性的新药,旨在提高疗效并减少副作用。
工业应用
在工业环境中,2-(4-甲氧基苯基)噻唑-4-羧酸乙酯可用作合成更复杂化学实体的中间体。 它可能有助于生产染料、杀生物剂和化学反应加速剂 。其多功能性使其成为各种化学制造过程中的宝贵资产。
分析化学
该化合物在分析化学中也具有相关性,它可以用作色谱法和光谱法中标准或参比化合物。 其明确的结构和特性允许在复杂混合物的分析中进行准确的校准和方法开发 。
安全和危害
未来方向
Thiazoles, including Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing compounds containing the thiazole ring with different substituents and evaluating their biological activities .
作用机制
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with various biological targets, including dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives, in general, have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks and cell death , suggesting potential cytotoxic effects.
属性
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUWGPRBNUAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439331 | |
| Record name | Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57677-79-9 | |
| Record name | Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
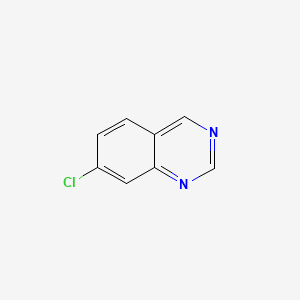
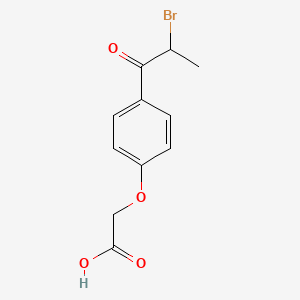

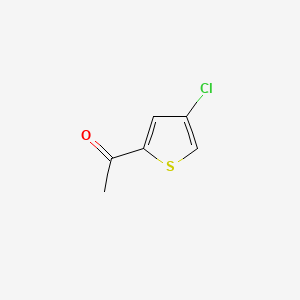
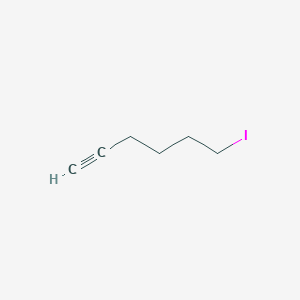
![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)
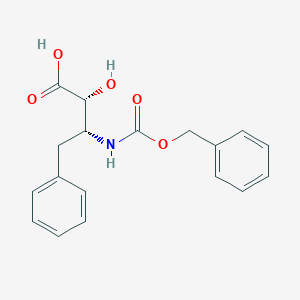
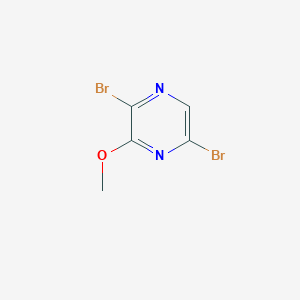


![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)

